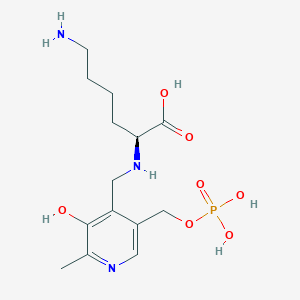

N(2)-(5'-phosphopyridoxyl)-L-lysine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N(2)-(5'-phosphopyridoxyl)-L-lysine is an L-lysine derivative arising from reductive alkylation of the N(2)-position of L-lysine by pyridoxal-5-phosphate. It has a role as an epitope. It is a L-lysine derivative and an organic phosphate. It derives from a pyridoxal.

科学的研究の応用

1. Role in Enzymatic Catalysis

N(2)-(5'-phosphopyridoxyl)-L-lysine plays a significant role in enzymatic catalysis. It has been identified as crucial for pyridoxal 5'-phosphate (PLP) binding and catalysis in lysine 2, 3-aminomutase (LAM) from Bacillus subtilis. LAM catalyzes the interconversion of L-lysine and L-beta-lysine, with PLP and a [4Fe-4S] center being essential for the enzyme's activity. The hydrogen transfer in this reaction is mediated by the 5'-deoxyadenosyl radical, which is generated from S-adenosylmethionine and the iron-sulfur cluster. Lysine 346 is identified as critical for the binding of PLP, and its mutation significantly reduces LAM activity and PLP content (Chen & Frey, 2001).

2. Involvement in Protein Modification

The compound is involved in the post-translational modification of proteins. Specifically, it plays a role in the formation of hypusine [N epsilon-(4-amino-2-hydroxybutyl)-L-lysine], an amino acid critical for eukaryotic cell proliferation. Hypusine is unique to eukaryotic cells and is found only in eukaryotic protein synthesis initiation factor 5A (eIF-5A). This unusual structure and its limited occurrence have made it a subject of interest in understanding eIF-5A function (Park, Wolff, & Folk, 1997).

3. Implications in Enzyme-Substrate Interaction

This compound is also crucial in understanding enzyme-substrate interactions. For example, in the study of lysine 2,3-aminomutase, this compound helps in elucidating the mechanisms of substrate-based organic radicals as intermediates in enzymatic mechanisms. Such insights are vital for comprehending the catalytic processes of similar enzymes (Chang, Ballinger, Reed, & Frey, 1996).

特性

IUPAC名 |

(2S)-6-amino-2-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylamino]hexanoic acid |

|---|---|

InChI |

InChI=1S/C14H24N3O7P/c1-9-13(18)11(10(6-16-9)8-24-25(21,22)23)7-17-12(14(19)20)4-2-3-5-15/h6,12,17-18H,2-5,7-8,15H2,1H3,(H,19,20)(H2,21,22,23)/t12-/m0/s1 |

SMILES |

CC1=NC=C(C(=C1O)CNC(CCCCN)C(=O)O)COP(=O)(O)O |

生物活性 |

Gram+ & Gram-, Fungi, |

配列 |

KIKFLKVLT |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。